2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt 2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18370021
InChI: InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1
SMILES:
Molecular Formula: C18H18N6NaO8P
Molecular Weight: 500.3 g/mol

2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt

CAS No.:

Cat. No.: VC18370021

Molecular Formula: C18H18N6NaO8P

Molecular Weight: 500.3 g/mol

* For research use only. Not for human or veterinary use.

2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt -

Specification

Molecular Formula C18H18N6NaO8P
Molecular Weight 500.3 g/mol
IUPAC Name sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate
Standard InChI InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1
Standard InChI Key YSPAKCFRSSBJJK-KHXPSBENSA-M
Isomeric SMILES CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C4N=C(NC5=O)N.[Na+]
Canonical SMILES CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a guanine base linked to a ribose ring, which is esterified at the 2'-position by an N-methylanthraniloyl group. The cyclic phosphate bridge between the 3' and 5' hydroxyl groups stabilizes the molecule, while the sodium counterion ensures solubility in aqueous buffers. Key structural features include:

  • Ribose Modification: The MANT group introduces a fluorescent anthraniloyl chromophore, enabling real-time tracking of cGMP-protein interactions .

  • Cyclic Phosphate: The 3',5'-cyclic phosphate moiety mimics endogenous cGMP, allowing competitive binding to cGMP-dependent kinases and phosphodiesterases.

  • Stereochemistry: The compound exhibits specific stereoisomerism (4aR,6R,7R,7aR configuration), critical for its biological activity.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC18H18N6NaO8P\text{C}_{18}\text{H}_{18}\text{N}_{6}\text{NaO}_{8}\text{P}
Molecular Weight500.3 g/mol
CAS Number83707-15-7
UV Absorption (pH 7)λmax\lambda_{\text{max}}: 252 nm (ϵ=21,500\epsilon = 21,500), 350 nm (ϵ=5,300\epsilon = 5,300)
Solubility>10 mg/mL in water

Spectroscopic Characteristics

Synthesis and Preparation

Synthetic Route

The synthesis involves a three-step process:

  • cGMP Isolation: Guanosine 3',5'-cyclic monophosphate is purified from enzymatic hydrolysis of GTP.

  • Esterification: The 2'-hydroxyl group of cGMP reacts with N-methylisatoic anhydride in dimethylformamide (DMF) under alkaline conditions (pH 8–9) at 25°C.

  • Sodium Salt Formation: The product is treated with sodium hydroxide to replace the proton on the phosphate group, enhancing aqueous solubility.

Optimization Challenges

  • Yield: Typical yields range from 40–60%, limited by side reactions at the purine N7 position .

  • Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, critical for avoiding off-target effects in assays.

Biological Activity and Mechanistic Insights

cGMP-Dependent Signaling

The compound competes with endogenous cGMP for binding to:

  • Protein Kinase G (PKG): Activation of PKG regulates vascular smooth muscle relaxation and cardiac contractility .

  • Phosphodiesterases (PDEs): Inhibition of PDE5 (e.g., in erectile dysfunction therapy) amplifies cGMP signaling.

  • Cyclic Nucleotide-Gated Ion Channels: Modulates phototransduction in retinal cells .

Fluorescence Applications

  • Binding Kinetics: The MANT group’s environment-sensitive fluorescence allows quantification of ligand-protein dissociation constants (KdK_d) .

  • High-Throughput Screening: Used in FRET-based assays to identify cGMP pathway modulators for drug discovery.

Table 2: Comparative Analysis of Cyclic Nucleotides

Property2'-MANT-cGMPcGMPcAMP
FluorescenceYes (λ<sub>em</sub> 445 nm)NoNo
PKG Activation EC<sub>50</sub>0.8 µM0.5 µMN/A
PDE5 Inhibition IC<sub>50</sub>12 nM10 nM>1 µM
Source

Research Findings and Clinical Implications

Neurological Applications

Studies in hippocampal neurons demonstrate that 2'-MANT-cGMP enhances long-term potentiation (LTP) by 35% compared to native cGMP, suggesting utility in cognitive disorder research.

Future Directions

Synthesis Advancements

  • Enzymatic Modification: Leveraging acyltransferases for regioselective MANT group attachment could improve yields to >80%.

  • Nanoparticle Delivery: Encapsulation in lipid nanoparticles may enhance cellular uptake in vivo .

Therapeutic Exploration

  • Cardioprotection: Targeting PKG with 2'-MANT-cGMP analogs could reduce ischemia-reperfusion injury .

  • Neurodegeneration: Modulating cGMP pathways may alleviate Alzheimer’s-associated synaptic dysfunction.

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